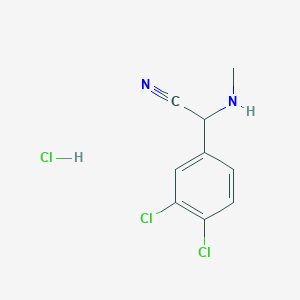
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9Cl3N2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a chemical compound with the molecular formula C9H9Cl3N2, recognized for its potential biological activities. Its structural similarity to phenylacetamides suggests neuroprotective and cognitive-enhancing properties, making it a candidate for pharmacological research aimed at understanding neurochemical pathways.
- Molecular Weight : Approximately 251.5 g/mol
- Appearance : Off-white crystalline solid
- Melting Point : 165-168°C
- Stability : Stable in acidic and neutral solutions; susceptible to hydrolysis in alkaline conditions.
Research indicates that this compound acts as a non-peptide agonist for the uridine receptor . This interaction may modulate neurochemical pathways, potentially influencing cognitive functions and offering therapeutic implications for cognitive disorders.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Neuroprotective Effects : Its structural features suggest potential applications in treating neurodegenerative diseases.
- Cognitive Enhancement : Similar compounds have shown efficacy in enhancing cognitive functions, indicating that this compound may have similar properties.
- Pharmacological Research Tool : Its role as a non-peptide agonist makes it valuable in studies related to neuropharmacology.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile hydrochloride | C10H11Cl3N2 | Ethylamine substitution may alter pharmacological properties |
| 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride | C16H15Cl3N2 | Larger phenethyl group may enhance lipophilicity |
| 2-(Methylamino)acetonitrile hydrochloride | C8H10ClN | Lacks dichlorophenyl group; simpler structure may affect biological activity |
The presence of the dichlorophenyl group and methylamino group distinguishes this compound from its analogs, potentially enhancing its biological activity.
Case Studies and Experimental Data
- Neuropharmacological Studies : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant neuroprotective effects. For instance, compounds that target uridine receptors have shown promise in modulating synaptic plasticity and memory function.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anticancer activities, although further research is required to elucidate these effects fully.
- Synthesis and Characterization : The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine followed by cyanation and hydrochloride formation. Analytical methods such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compound.
Future Directions
Further research is essential to explore:
- The full scope of biological activity across different models.
- Detailed mechanisms through which this compound exerts its effects on neurochemical pathways.
- Potential therapeutic applications in cognitive disorders and other neurological conditions.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2.ClH/c1-13-9(5-12)6-2-3-7(10)8(11)4-6;/h2-4,9,13H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFZSYTCONLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














